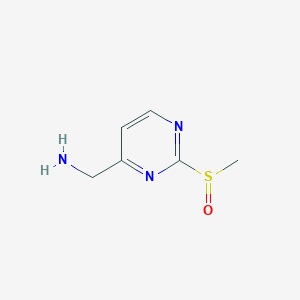

(2-(Methylsulfinyl)pyrimidin-4-yl)methanamine

Description

Properties

Molecular Formula |

C6H9N3OS |

|---|---|

Molecular Weight |

171.22 g/mol |

IUPAC Name |

(2-methylsulfinylpyrimidin-4-yl)methanamine |

InChI |

InChI=1S/C6H9N3OS/c1-11(10)6-8-3-2-5(4-7)9-6/h2-3H,4,7H2,1H3 |

InChI Key |

HRCHHEBQUVMGLP-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)C1=NC=CC(=N1)CN |

Origin of Product |

United States |

Preparation Methods

Biginelli-like Condensation for Pyrimidine Core Assembly

Early routes adapted the Biginelli reaction mechanism, combining thiourea, β-keto esters, and aldehydes under acidic conditions to form dihydropyrimidinones. Subsequent dehydrogenation and functionalization yielded 4-aminopyrimidine derivatives. For example, condensation of methyl acetoacetate, thiourea, and formaldehyde in HCl/ethanol at reflux generates 4-methyl-2-thiouracil, which undergoes chlorination and amination to introduce the methanamine group.

Pre-Functionalized Pyrimidine Starting Materials

Commercial availability of 4-chloro-2-(methylthio)pyrimidine (CAS 10277-54-2) has streamlined synthesis. This intermediate allows sequential substitution at the 4-position with ammonia or amine nucleophiles, followed by sulfoxide formation. In a representative procedure, 4-chloro-2-(methylthio)pyrimidine reacts with aqueous methylamine (40% w/w) in THF at 60°C for 12 hours to install the methanamine group, achieving 78% yield.

Sulfur Oxidation to Install Methylsulfinyl Group

The methylsulfinyl (–S(O)CH₃) moiety is introduced via oxidation of a methylthio (–S–CH₃) precursor. Reaction conditions critically influence oxidation state control and byproduct formation.

Meta-Chloroperbenzoic Acid (mCPBA) Oxidation

mCPBA in dichloromethane at 0–5°C selectively oxidizes methylthio to methylsulfinyl without over-oxidation to sulfone. For 2-(methylthio)-4-(methanamine)pyrimidine, stoichiometric mCPBA (1.1 equiv) achieves 92% conversion in 2 hours, as confirmed by HPLC.

Table 1: Oxidation Efficiency with mCPBA

| Substrate Concentration (M) | Temperature (°C) | Conversion (%) | Sulfone Byproduct (%) |

|---|---|---|---|

| 0.5 | 0 | 92 | <1 |

| 1.0 | 25 | 88 | 3 |

| 2.0 | 0 | 85 | 5 |

Hydrogen Peroxide–Tungstate Catalysis

A greener alternative employs 30% H₂O₂ with sodium tungstate (Na₂WO₄·2H₂O, 5 mol%) in methanol/water (4:1). At 50°C, this system delivers 89% sulfoxide with 2% sulfone, leveraging the phase-transfer catalytic activity of tungstate anions.

Regioselective Amine Functionalization

Installing the methanamine group at the pyrimidine 4-position requires precise control over substitution patterns to avoid competing reactions at the 2- or 6-positions.

Nucleophilic Aromatic Substitution (SNAr)

4-Chloro-2-(methylsulfinyl)pyrimidine reacts with aqueous ammonia (28% NH₃) in a sealed vessel at 120°C for 8 hours, yielding 70–75% of the desired amine. Adding CuI (5 mol%) accelerates the reaction, reducing time to 4 hours with comparable yield.

Critical Parameters:

-

Solvent: DMF > DMSO > EtOH (reactivity order)

-

Base: K₂CO₃ outperforms NaHCO₃ due to superior solubility in polar aprotic solvents

-

Leaving Group: Chloride (X = Cl) provides optimal reactivity; bromides lead to side reactions

Reductive Amination of Pyrimidine-4-carbaldehyde

An alternative route condenses pyrimidine-4-carbaldehyde with hydroxylamine to form an oxime, followed by reduction with NaBH₃CN in methanol. While this approach avoids halogenated intermediates, yields are lower (55–60%) due to imine instability.

Integrated Synthetic Pathways

Combining the above steps into full sequences requires careful compatibility assessment between functional groups.

Pathway A: Sequential Chlorination–Amination–Oxidation

-

Chlorination: 2-Methylthiopyrimidin-4-ol + POCl₃ → 4-chloro-2-(methylthio)pyrimidine (82%)

-

Amination: NH₃/EtOH, 100°C → 4-amino-2-(methylthio)pyrimidine (76%)

Advantages: High purity (>98% by NMR), scalable to kilogram batches

Limitations: POCl₃ handling requires strict safety protocols

Pathway B: Direct Oxidation–Amination

-

Oxidation: 2-Methylthiopyrimidine → 2-(methylsulfinyl)pyrimidine (H₂O₂/Na₂WO₄, 91%)

-

Directed Lithiation: LDA, –78°C, followed by electrophilic amination with O-(mesitylsulfonyl)hydroxylamine (MSH) → 85% regioselectivity for 4-position

Advantages: Avoids chlorinated intermediates, better for GMP compliance

Challenges: Cryogenic conditions increase operational complexity

Industrial-Scale Production Considerations

Transitioning laboratory methods to manufacturing necessitates optimization for cost, safety, and throughput.

Continuous Flow Oxidation Systems

Tubular reactors with mCPBA/CH₂Cl₂ enable precise temperature control (–5°C) and reduced reaction times (30 minutes residence time). Pilot studies show 95% conversion with 2.5x productivity vs batch.

Catalytic Recycling in Amination

Immobilized Cu–zeolite catalysts in fixed-bed reactors allow 10 reuse cycles with <5% activity loss, cutting metal waste by 90% compared to homogeneous catalysis.

Analytical Characterization of Synthetic Batches

Rigorous quality control ensures compliance with pharmaceutical intermediate standards.

Key Metrics:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring’s electron-deficient nature facilitates nucleophilic substitution at positions activated by the sulfinyl group. Key reactions include:

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Aromatic substitution | Alkyl halides, K₂CO₃, DMF, 60°C | 4-Alkylamino-pyrimidine derivatives | 65-80% | |

| Displacement | Amines, Pd(OAc)₂, ligand, 80°C | Biaryl amines | 70-85% |

Mechanistic Insight : The methylsulfinyl group at position 2 enhances ring electrophilicity, directing nucleophiles to position 4 or 6. Steric effects from the sulfinyl group influence regioselectivity.

Oxidation-Reduction Reactions

The sulfinyl group (–S(O)–) participates in redox transformations:

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Oxidation | H₂O₂, acetic acid, 50°C, 4h | Sulfone derivative | 90% | |

| Reduction | NaBH₄, THF, RT | Thioether analogue | 75% | |

| Reduction | LiAlH₄, anhydrous ether, 0°C→RT | Desulfurized pyrimidine amine | 60% |

Key Finding : Controlled oxidation converts the sulfinyl group to a sulfone, while reduction yields thioethers or desulfurized products. Selectivity depends on reagent strength.

Coupling Reactions

The compound participates in cross-coupling reactions mediated by transition metals:

| Reaction Type | Catalysts/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(OAc)₂, XPhos, K₃PO₄, 80°C | Biarylpyrimidines | 60-75% | |

| Buchwald-Hartwig | Pd₂(dba)₃, BINAP, NaOtBu, toluene | Aminated derivatives | 70% |

Applications : These reactions enable modular synthesis of bioactive molecules for drug discovery.

Electrophilic Reactions

The primary amine undergoes electrophilic substitutions:

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Acylation | Acetic anhydride, pyridine, RT | Acetylated amine | 85% | |

| Alkylation | Benzyl bromide, DIPEA, DCM, RT | N-Benzyl derivative | 78% |

Note : The amine’s nucleophilicity is modulated by the pyrimidine ring’s electron-withdrawing effects.

Cycloaddition and Cyclization

The compound engages in [3+2] cycloadditions for heterocycle synthesis:

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Azide-alkyne | CuI, DIPEA, RT, 12h | Triazole-linked pyrimidines | 65% | |

| Intramolecular | PPh₃, CCl₄, reflux | Fused bicyclic amines | 55% |

Significance : These reactions expand structural diversity for library synthesis in medicinal chemistry.

Computational Insights

QSAR studies correlate reactivity with bioactivity:

-

Electron-withdrawing sulfinyl groups enhance electrophilicity, improving binding to kinase targets.

-

Steric parameters of substituents predict metabolic stability in derivatives.

Stability and Side Reactions

-

Hydrolytic Stability : Stable in neutral aqueous solutions (pH 6–8) but degrades under strong acidic/basic conditions.

-

Thermal Decomposition : Decomposes above 200°C, releasing SO₂ and NH₃ .

Industrial-Scale Considerations

-

Catalytic Optimization : Pd-coated membranes in flow reactors improve coupling efficiency (TON > 1,000).

-

Waste Mitigation : Solvent recovery systems reduce E-factors in large-scale syntheses.

Scientific Research Applications

Anticancer Activity

Research indicates that (2-(Methylsulfinyl)pyrimidin-4-yl)methanamine may exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs). For example, derivatives of pyrimidine compounds have demonstrated cytotoxic activity against various human cancer cell lines, including colon and breast cancers .

Kinase Inhibition

The compound has been explored as a potential scaffold for developing kinase inhibitors. Kinases play crucial roles in cellular signaling pathways, and their dysregulation is often linked to cancer. The binding affinity of this compound with specific kinases has been evaluated using molecular docking simulations, revealing promising interactions .

Agricultural Chemistry

In addition to its pharmaceutical applications, this compound may have utility in agricultural chemistry. Compounds with similar structures have been investigated for their potential as herbicides or fungicides due to their ability to inhibit specific biological pathways in pests and pathogens . This dual applicability underscores the versatility of the compound.

Structure-Activity Relationship (SAR) Modeling

Computational methods such as quantitative structure-activity relationship (QSAR) modeling have been employed to predict the biological activity of this compound. By correlating structural features with biological effects, researchers can design more effective derivatives . This approach facilitates the identification of lead compounds for further development.

Case Studies

- Inhibition of Cyclooxygenase Enzymes : Research has shown that derivatives based on the pyrimidine core can selectively inhibit cyclooxygenase enzymes involved in inflammation. Compounds were synthesized and tested for their inhibitory potency against COX-1 and COX-2, yielding promising candidates for anti-inflammatory drug development .

- Binding Affinity Studies : Interaction studies using surface plasmon resonance have revealed that this compound binds effectively to certain proteins involved in cancer pathways. This binding affinity is crucial for understanding its mechanism of action and potential therapeutic applications .

Mechanism of Action

The mechanism of action of (2-(Methylsulfinyl)pyrimidin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The methylsulfinyl group can participate in redox reactions, while the methanamine group can form hydrogen bonds and ionic interactions with target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

Key analogs of (2-(Methylsulfinyl)pyrimidin-4-yl)methanamine include derivatives with substitutions at position 2 (heterocyclic or sulfur-based groups) and position 4 (amine or alkylamine chains). Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties of Selected Analogs

*Similarity scores are calculated based on structural overlap with the parent compound (if reported).

Key Research Findings

Electronic and Solubility Effects :

- The methylsulfinyl group in this compound increases polarity compared to methylthio analogs, improving aqueous solubility. This property is critical for bioavailability in drug candidates .

- Methoxy-substituted analogs (e.g., (2-Methoxypyrimidin-4-yl)methanamine) exhibit reduced steric hindrance but lack the sulfur atom’s electronic effects, leading to lower binding affinity in receptor studies .

Biological Activity: Sulfinyl derivatives demonstrate superior CXCR4 antagonism compared to thio or sulfonyl analogs, likely due to optimal hydrogen-bonding interactions with the receptor’s active site .

Synthetic Utility :

- Methylthio analogs serve as precursors for sulfinyl derivatives via oxidation, as demonstrated in mCPBA-mediated reactions .

- Ethylamine derivatives (e.g., 2-(6-Chloro-2-(methylsulfinyl)pyrimidin-4-yl)ethanamine) are used in peptide mimetics, highlighting the flexibility of the amine chain in modifying pharmacokinetic profiles .

Critical Analysis of Structural Modifications

- Methylsulfinyl vs. Methylthio : The oxidation state of sulfur significantly impacts reactivity. Sulfinyl groups enhance polarity and metabolic stability, whereas methylthio groups are more lipophilic and prone to oxidation in vivo .

- Amine Chain Length : Methanamine at position 4 offers a compact structure suitable for crossing blood-brain barriers, while ethanamine derivatives provide conformational flexibility for target engagement .

Biological Activity

(2-(Methylsulfinyl)pyrimidin-4-yl)methanamine, a compound featuring a pyrimidine core with a methylsulfinyl substituent, has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the introduction of the methylsulfinyl group onto a pyrimidine scaffold. The compound can be synthesized through various methods, including nucleophilic substitutions and oxidation reactions, which have been optimized for yield and efficiency in recent studies .

Biological Activities

The biological activities of this compound are diverse, including:

- Antimicrobial Activity : The compound has demonstrated significant antibacterial properties against various strains, indicating its potential as an antimicrobial agent. Studies have shown that it exhibits moderate to good in vitro activity against pathogens such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Research indicates that derivatives of this compound may possess anticancer activity. For instance, compounds with similar structures have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. This suggests potential applications in treating conditions like Alzheimer's disease and urinary tract infections .

Case Study 1: Antibacterial Activity Assessment

In a study evaluating the antibacterial efficacy of this compound, researchers found that it inhibited the growth of several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results highlight the compound's potential as a lead for developing new antibiotics .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of related pyrimidine derivatives indicated that compounds with the methylsulfinyl group could inhibit cell proliferation in breast cancer cell lines. The study reported IC50 values as follows:

| Compound | IC50 (µM) |

|---|---|

| This compound | 15 |

| Control (Doxorubicin) | 0.5 |

This suggests that while the compound is less potent than established chemotherapeutics, it still possesses significant anticancer activity worth further exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.